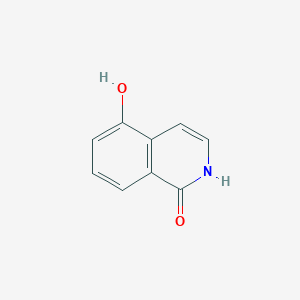

1,5-Isoquinolinediol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Isoquinoline-1,5-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: It serves as an inhibitor of poly (ADP-ribose) synthetase, which is activated by nitric oxide.

Industry: It is used in the production of dyes and other industrial chemicals.

Mécanisme D'action

Target of Action

1,5-Isoquinolinediol primarily targets Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is an enzyme that plays a crucial role in DNA repair and apoptosis .

Mode of Action

This compound acts as a potent inhibitor of PARP1, with an IC50 value of 0.18-0.37 µM . It binds to PARP1 and inhibits its activity, thereby affecting the DNA repair process and cellular response to oxidative stress .

Biochemical Pathways

The inhibition of PARP1 by this compound affects the DNA repair pathway, specifically the base excision repair pathway . This can lead to an increase in the absolute frequency of gene targeting in the correction of mutations . Additionally, it attenuates diabetes-induced NADPH oxidase-derived oxidative stress in the retina .

Pharmacokinetics

It’s known that the compound can be used with cells in culture and in animals , suggesting it has bioavailability.

Result of Action

This compound has been shown to suppress the rate of replicative senescence in murine embryonic fibroblasts at a concentration of 0.1 µM without resulting in cell death . It also inhibits the appearance of abnormal nuclei and accumulation of β-galactosidase in the cytoplasm . Furthermore, it significantly inhibits mitochondrial membrane potential loss, apoptosis-inducing factor (AIF), and cytochrome c release from the mitochondria .

Action Environment

It’s worth noting that the compound’s effects have been studied in the context of conditions such as diabetes and oxidative stress , suggesting that these could be relevant factors.

Analyse Biochimique

Biochemical Properties

1,5-Isoquinolinediol interacts with PARP1, an enzyme that is activated by DNA breaks . It inhibits the activity of PARP1, leading to a decrease in the rate of DNA repair and an increase in cell death under conditions of oxidative stress .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It attenuates diabetes-induced NADPH oxidase-derived oxidative stress in the retina . It also suppresses the rate of replicative senescence in murine embryonic fibroblasts .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of PARP1 . This inhibition leads to a decrease in the rate of DNA repair and an increase in cell death under conditions of oxidative stress . It also leads to an increase in the absolute frequency of gene targeting in the correction of the mutation at the stable integrated HSV tk gene .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to efficiently suppress the rate of replicative senescence in murine embryonic fibroblasts at a concentration of 0.1 µM without resulting in cell death . The appearance of abnormal nuclei and accumulation of β-galactosidase in the cytoplasm were inhibited by daily treatment with this compound .

Metabolic Pathways

Given its role as a PARP1 inhibitor, it is likely that it interacts with enzymes involved in DNA repair and apoptosis .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La 1,5-dihydroxyisoquinoléine peut être synthétisée par plusieurs méthodes. Une autre méthode comprend la condensation de la cinnamaldéhyde avec l'hydroxylamine, suivie d'un chauffage avec du pentoxyde de phosphore .

Méthodes de production industrielle

La production industrielle de la 1,5-dihydroxyisoquinoléine implique souvent l'utilisation de catalyseurs métalliques ou de procédés sans catalyseur dans l'eau. Ces méthodes visent à fournir des voies de production efficaces et durables .

Analyse Des Réactions Chimiques

Types de réactions

La 1,5-dihydroxyisoquinoléine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones.

Réduction : Les réactions de réduction peuvent la convertir en dérivés dihydro.

Substitution : Des réactions de substitution électrophile peuvent se produire à différentes positions sur le cycle isoquinoléine.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les acides forts comme l'acide chlorhydrique pour la protonation, et les agents oxydants comme le permanganate de potassium pour les réactions d'oxydation .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les quinones, les dihydroisoquinoléines et diverses isoquinoléines substituées .

Applications de la recherche scientifique

La 1,5-dihydroxyisoquinoléine a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme bloc de construction pour la synthèse de molécules organiques complexes.

Biologie : Elle sert d'inhibiteur de la poly(ADP-ribose) polymérase, qui est activée par l'oxyde nitrique.

Industrie : Elle est utilisée dans la production de colorants et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action de la 1,5-dihydroxyisoquinoléine implique son rôle d'inhibiteur de la poly(ADP-ribose) polymérase (PARP1). Cette enzyme est impliquée dans la réparation de l'ADN et l'apoptose. En inhibant la PARP1, la 1,5-dihydroxyisoquinoléine peut empêcher la mort cellulaire et protéger les neurones des dommages .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à la 1,5-dihydroxyisoquinoléine comprennent :

Isoquinoléine : Le composé parent sans groupe hydroxyle.

Quinoléine : Un isomère structurel de l'isoquinoléine.

1,4-Dihydroxyisoquinoléine : Un autre dérivé hydroxylé de l'isoquinoléine.

Unicité

La 1,5-dihydroxyisoquinoléine est unique en raison de son motif d'hydroxylation spécifique, qui confère des propriétés chimiques et des activités biologiques distinctes. Sa capacité à inhiber la PARP1 et ses effets neuroprotecteurs la distinguent des autres dérivés de l'isoquinoléine .

Propriétés

IUPAC Name |

5-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUJIPVWTMGYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199505 | |

| Record name | 5-Hydroxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5154-02-9 | |

| Record name | 1,5-Isoquinolinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydroxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-isoquinolinediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Isoquinolinediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)

![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)

![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)